4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6
Description
Historical Development and Theoretical Foundations of Macrocyclic Polyethers
The journey of macrocyclic polyethers began with a serendipitous discovery in 1967 by Charles J. Pedersen, a chemist at DuPont. wikipedia.org While working on the synthesis of multidentate ligands for vanadium, Pedersen isolated a small quantity of a white, crystalline byproduct which he later named "dibenzo-18-crown-6". nobelprize.org He observed its unusual ability to render sodium salts soluble in organic solvents. nobelprize.org This discovery laid the groundwork for the field of host-guest chemistry, a concept later expanded upon by Donald J. Cram and Jean-Marie Lehn, with all three sharing the 1987 Nobel Prize in Chemistry for their work. wikipedia.orgbritannica.com
The theoretical foundation of crown ethers lies in their unique three-dimensional structure. These molecules consist of a ring of carbon atoms linked by oxygen atoms, resembling a crown. jetir.org The central cavity, lined with the electron-rich oxygen atoms, can selectively bind with specific cations based on the principle of size compatibility. nobelprize.org The electrostatic attraction between the positively charged cation (the "guest") and the negative dipolar charges of the oxygen atoms of the macrocyclic ring (the "host") allows the crown ether to encapsulate the ion, effectively shielding its charge and enabling its dissolution in nonpolar organic solvents. nobelprize.org The nomenclature, such as "18-crown-6," indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6). jetir.org
Evolution of Dicyclohexano-18-crown-6 (B99776) Derivatives in Supramolecular Chemistry
Following the initial discovery of dibenzo-18-crown-6 (B77160), research efforts expanded to create derivatives with modified properties. One of the most significant early derivatives is dicyclohexano-18-crown-6 (DCH18C6), produced by the catalytic hydrogenation of the benzene (B151609) rings of dibenzo-18-crown-6. orgsyn.org This process results in a mixture of several stereoisomers, including cis-syn-cis, cis-anti-cis, and trans-isomers, each possessing distinct cation complexing abilities. orgsyn.orgresearchgate.net The flexibility of the cyclohexyl rings compared to the rigid benzo groups often leads to enhanced complexation stability.
A crucial advancement in the evolution of DCH18C6 derivatives was the introduction of alkyl substituents onto the cyclohexane (B81311) rings. The synthesis of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 (DTBDCH18C6) represents a targeted modification to enhance the compound's utility in specific applications. rsc.org By attaching bulky, nonpolar tert-butyl groups, the molecule's lipophilicity (or hydrophobicity) is significantly increased. This enhanced solubility in organic solvents is a critical feature for its primary application in liquid-liquid extraction processes, where the goal is to transfer a target ion from an aqueous phase to an organic phase. d-nb.info
Research Impetus and Key Applications of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6
The primary impetus for the extensive research and application of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 is its remarkable selectivity for the strontium ion (Sr²⁺). scbt.com This property is particularly valuable in the field of nuclear waste management. sigmaaldrich.com High-level liquid waste generated from the reprocessing of spent nuclear fuel contains a complex mixture of fission products, including the highly radioactive and heat-generating isotope strontium-90 (B1230875) (⁹⁰Sr). researchgate.net
The selective removal of ⁹⁰Sr is a critical step in reducing the long-term radiotoxicity and heat load of nuclear waste, facilitating safer storage and disposal. researchgate.net The cavity size of the 18-crown-6 (B118740) ring is highly compatible with the ionic radius of the Sr²⁺ ion, leading to strong complexation. researchgate.net The tert-butyl groups ensure that the crown ether remains preferentially in the organic solvent phase during extraction. This has led to the development of the SREX (Strontium Extraction) process, which uses a solution of DTBDCH18C6 in a suitable organic diluent, such as 1-octanol, to selectively extract strontium from highly acidic nitric acid solutions. researchgate.netresearchgate.net
Beyond nuclear waste treatment, this compound is also utilized as a phase-transfer catalyst, facilitating the transfer of ions between immiscible aqueous and organic phases to enhance reaction rates in organic synthesis.
Table 1: Physical and Chemical Properties of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₅₂O₆ | sigmaaldrich.com |
| Molecular Weight | 484.71 g/mol | sigmaaldrich.com |
| Appearance | Colorless to white liquid, semi-solid, or solid | ottokemi.com |
| Boiling Point | 190-195 °C at 0.05 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.485 | sigmaaldrich.com |
Overview of Advanced Academic Research Trajectories
Current research continues to build upon the established applications of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6, aiming to improve efficiency, stability, and cost-effectiveness. One major area of investigation is the development of advanced separation materials. Instead of using the crown ether in a bulk liquid-liquid extraction process, researchers are immobilizing it onto solid supports. This includes:
Extraction Chromatography: The crown ether, dissolved in a diluent like 1-octanol, is sorbed onto an inert polymeric substrate. ottokemi.com This material, often sold commercially as Sr Resin, is packed into columns for the chromatographic separation of strontium from acidic media. researchgate.net
Porous Resins: Recent studies focus on the synthesis of porous resins where the crown ether is directly incorporated into the polymer structure. sigmaaldrich.com These materials show promise for efficient ⁹⁰Sr capture directly from highly acidic wastewater. sigmaaldrich.com
Supported Liquid Membranes (SLMs): Researchers are investigating the use of DTBDCH18C6 as a carrier molecule within SLMs. researchgate.net In this setup, a porous membrane is impregnated with the crown ether solution, creating a selective barrier for the transport of Sr²⁺ ions from a feed solution to a receiving solution. This can significantly reduce the amount of expensive crown ether needed. researchgate.net
Another critical research trajectory involves studying the radiation stability of the compound. Since DTBDCH18C6 is used in highly radioactive environments, understanding its degradation (radiolysis) is essential for process reliability. Studies using techniques like ESR spectroscopy have investigated the formation of radical products when the crown ether is exposed to radiation, analyzing how the macrocycle might cleave and lose its cation-binding ability. researchgate.net
Table 2: Summary of Key Research Applications
| Application Area | Description | Reference |
|---|---|---|
| Nuclear Waste Processing (SREX) | Solvent extraction of radioactive ⁹⁰Sr from acidic high-level liquid waste. | researchgate.net |
| Extraction Chromatography | Used as the active component in commercial resins for selective strontium separation. | ottokemi.com |
| Porous Resins & Membranes | Incorporated into solid-phase materials for efficient and targeted capture of Sr²⁺. | sigmaaldrich.comresearchgate.net |
| Phase-Transfer Catalysis | Acts as a catalyst to transfer ionic reactants from an aqueous phase to an organic phase. |
Properties
IUPAC Name |
11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h21-26H,7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYFUYEXBIXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2C(C1)OCCOCCOC3CCC(CC3OCCOCCO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951443 | |
| Record name | 2,13-Di-tert-butylicosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223719-29-7, 28801-57-2 | |
| Record name | Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin, 2,13(or 2,14)-bis(1,1-dimethylethyl)eicosahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223719297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 2,13(or 2,14)-bis(1,1-dimethylethyl)eicosahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,13-Di-tert-butylicosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''(5'')-Di-tert-butyldicyclohexano-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations of 4,4 5 Di T Butyldicyclohexano 18 Crown 6
Synthesis of the Dibenzo Precursor: 4,4'(5')-Di-T-Butyldibenzo-18-crown-6
The foundational step in producing DTBDCH18C6 is the synthesis of its dibenzo precursor. This involves a cyclization reaction, where careful control of various parameters is crucial for maximizing yield and purity.
Optimized Cyclization Reactions and Reaction Parameters
The synthesis of DTBDB18C6 is typically achieved through the condensation reaction of 4-tert-butylcatechol (B165716) with a suitable diether or dihalide. Research has focused on optimizing this cyclization to improve efficiency. One prominent method involves reacting 4-tert-butyl catechol (TBC) with 2,2′-diethylene glycol di(p-toluenesulfonate) using cesium carbonate (Cs₂CO₃) as a template in a tetrahydrofuran (B95107) (THF) solvent. acs.orgresearchgate.net An alternative approach utilizes the reaction between t-butyl catechol and dichloroethyl ether in a butanol medium with potassium hydroxide (B78521) (KOH). rsc.orgresearchgate.net
The choice of solvent and the concentration of reactants are critical variables in the synthesis of DTBDB18C6. Tetrahydrofuran (THF) has been effectively used as a solvent in syntheses involving a tosylate-based cyclizing agent. acs.orgresearchgate.net In other protocols, particularly for larger-scale reactions, n-butanol is a common solvent. rsc.orgresearchgate.net
Concentration control has been identified as a key strategy for enhancing reaction yield. A "high dilution" principle, which involves the slow addition of a dilute solution of one reactant (e.g., t-butyl catechol) to a concentrated solution of the other (e.g., dichloroethyl ether), has been shown to improve the yield of the desired crown ether to 60%. rsc.orgresearchgate.net This technique favors intramolecular cyclization over intermolecular polymerization. Studies using Response Surface Methodology (RSM) have identified an optimal initial concentration of 4-tert-butyl catechol at 0.06 mol/L for maximizing yield in a specific THF-based system. acs.orgresearchgate.net
Temperature and the molar ratios of reactants significantly influence the reaction outcome. For the synthesis in THF, RSM analysis determined the optimal reaction temperature to be 49.15 °C. acs.orgresearchgate.net In contrast, syntheses conducted in butanol are often performed at reflux temperatures, around 110–116 °C. researchgate.net
The stoichiometry, particularly the ratio of the base or template to the catechol, is another crucial parameter. The presence of a metal cation, such as cesium (Cs⁺) or potassium (K⁺), acts as a template, organizing the reacting molecules into a conformation that facilitates ring closure. acs.orgrsc.orgorgsyn.org For the Cs₂CO₃/THF system, the optimized molar ratio of Cs₂CO₃ to TBC was found to be 3.22. acs.orgresearchgate.net
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 49.15 °C |
| Initial Concentration of TBC | 0.06 mol/L |
| Reaction Time | 72 h |
| Cs₂CO₃/TBC Molar Ratio | 3.22 |
| Maximum Yield | 43.38% |
Large-Scale Production and Yield Enhancement Strategies
Translating the synthesis of DTBDB18C6 to an industrial scale presents challenges in maintaining high yields and purity. A successful kilo-scale synthesis, operating at a 5 kg scale, has been reported with an improved yield of 60%. rsc.org This was achieved by implementing the strategy of slowly adding a dilute solution of t-butyl catechol and KOH in butanol to a more concentrated solution of the cyclizing agent, dichloroethyl ether. rsc.orgresearchgate.net This controlled addition over an extended period under reflux conditions minimizes the formation of polymeric byproducts. rsc.orgresearchgate.net Following the reaction, purification using column chromatography and selective washing yields a product with greater than 97% purity. rsc.org
Heterogeneous Catalytic Hydrogenation of the Dibenzo Precursor
The final step in the synthesis of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 is the hydrogenation of the aromatic rings of the dibenzo precursor. This transformation is accomplished using heterogeneous catalysis, typically under high pressure and temperature.
Catalyst Design and Characterization (e.g., Rhodium on Alumina)
Rhodium on alumina (B75360) (Rh/Al₂O₃) is a widely used and effective catalyst for the hydrogenation of aromatic compounds, including the dibenzo crown ether precursor. rsc.orgsamaterials.comsigmaaldrich.com This catalyst is valued for its high catalytic activity, stereospecificity, and low propensity for causing hydrogenolysis (cleavage of C-O bonds), which is critical for preserving the crown ether macrocycle. samaterials.comsigmaaldrich.com
The catalyst consists of rhodium metal nanoparticles dispersed on a high-surface-area alumina (Al₂O₃) support. princetonpowder.com The alumina support enhances the dispersion of the active rhodium metal, which improves catalytic efficiency and provides thermal stability. princetonpowder.com The rhodium loading on the support typically ranges from 0.1 wt% to 5 wt%, depending on the specific application. samaterials.com Characterization of these catalysts involves techniques such as X-ray diffraction (XRD) to determine the crystallographic structure and transmission electron microscopy (TEM) to analyze the size and distribution of the metal nanoparticles on the support. researchgate.net
In the hydrogenation of purified DTBDB18C6 to DTBDCH18C6, a rhodium on alumina catalyst was used effectively on a 500 g scale. rsc.org It was discovered that the addition of K⁺ ions to the reaction mixture significantly enhanced the reaction yield to 75%. rsc.org Research into Rh/γ-Al₂O₃ nanocatalysts for this specific hydrogenation has shown that a 3 wt% catalyst can achieve 40% conversion with high selectivity towards the desired cis-syn-cis isomer of the final product. researchgate.net
| Characteristic | Description |
|---|---|
| Active Metal | Rhodium (Rh) |
| Support | Alumina (Al₂O₃) |
| Typical Rh Loading | 0.1 wt% to 5 wt% |
| Key Features | High catalytic activity, high selectivity, thermal stability |
| Application | Hydrogenation of aromatic carbocyclic structures |
Influence of Reaction Medium Composition on Chemo-selectivity and Yield
One key factor is the use of a suitable catalyst, such as 5% rhodium supported on γ-alumina. researchgate.net The medium in which the hydrogenation is conducted influences the catalyst's activity and the reaction pathway. For instance, the addition of potassium ions (K⁺) to the reaction mixture has been shown to enhance the yield of DTBDCH18C6 to 75%. rsc.org This enhancement is attributed to the templating effect of the potassium ion, which fits within the crown ether cavity, potentially stabilizing the transition state and facilitating the hydrogenation of the aromatic rings. researchgate.net The solvent itself, often an alcohol like n-butyl alcohol, also affects the reaction by influencing the solubility of the reactants and the interaction with the catalyst surface. researchgate.net
Table 1: Effect of Reaction Medium Additives on Hydrogenation Yield
| Precursor | Catalyst | Additive | Yield | Reference |
|---|---|---|---|---|
| DTBDB18C6 | Rhodium on Alumina | K⁺ ions | 75% | rsc.org |
Stereochemical Control and Isomer Distribution in Hydrogenation
The hydrogenation of the two benzene (B151609) rings in DTBDB18C6 can result in five possible stereoisomers of DTBDCH18C6: cis-syn-cis, cis-anti-cis, trans-syn-trans, trans-anti-trans, and cis-trans. researchgate.netscispace.com These isomers exhibit significantly different metal-complexing properties, making stereochemical control a critical aspect of the synthesis. researchgate.net The cis-syn-cis isomer is often the most desired due to its high efficiency as an extractant for specific cations like Sr²⁺. researchgate.netgoogle.com
Control over the isomer distribution is primarily achieved by selecting the appropriate catalyst and reaction conditions. Rhodium on γ-alumina (Rh/γ-Al₂O₃) nanocatalysts have been shown to provide high selectivity towards the cis-syn-cis isomer. researchgate.net The choice of catalyst preparation method, such as a microemulsion technique, can lead to higher catalytic activity and selectivity. researchgate.net Ruthenium-based catalysts have also been investigated; high selectivity for the cis-syn-cis isomer is favored on Ru(0) catalysts. With ruthenium nanoparticles, a syn/anti isomer ratio of up to 6:1 has been achieved at high conversion rates. researchgate.net Furthermore, the use of phase-transfer agents in conjunction with rhodium salts can achieve a syn/anti isomer ratio of 95/5, especially at elevated pressures. researchgate.netresearchgate.net
Table 2: Influence of Catalyst on Stereoselectivity in Hydrogenation
| Catalyst | Key Finding | Resulting Isomer Selectivity | Reference |
|---|---|---|---|
| Rh/γ-Al₂O₃ Nanocatalyst | High activity and selectivity. | High selectivity towards cis-syn-cis isomer. | researchgate.net |
| Ruthenium Nanoparticles | Syn/anti ratio influenced by catalyst. | Achieved a syn/anti ratio of up to 6:1. | researchgate.net |
| Rhodium Salt with Phase-Transfer Agent | Control via phase-transfer agent. | Increased stereoselectivity up to a 95/5 syn/anti ratio at higher pressure. | researchgate.netresearchgate.net |
Advanced Purification and Isomer Separation Techniques
Following synthesis, the crude product is a mixture of DTBDCH18C6 stereoisomers, unreacted starting materials, and various byproducts. google.com Advanced purification and separation techniques are therefore essential to isolate the desired compound and its specific isomers.
Chromatographic Methodologies (e.g., Column Chromatography, GC)
Column chromatography is a widely used technique for the purification of crown ethers. For the precursor DTBDB18C6, analytical-scale purification using silica (B1680970) gel chromatography with an ethyl acetate/hexane (1:4) eluent can achieve purity greater than 97%. rsc.org Scaling this process up requires adjustments, such as using wider columns to maintain adequate flow rates and reduce elution time. rsc.org Gas Chromatography (GC) is primarily employed as an analytical method to verify the purity of the final DTBDCH18C6 product, with thresholds often set at >90% or >98%. ottokemi.com
Precipitation-Based Purification Protocols
Precipitation offers an alternative, non-chromatographic method for purification. One such protocol involves admixing an ion-containing compound with a solution of the crude crown ether in an organic diluent. google.comgoogle.com This leads to the formation of an extractant/ion complex that has a different affinity and can precipitate or form a new phase, allowing it to be separated from the bulk solution containing impurities. google.com The purified crown ether is then recovered by separating the complex and subsequently removing the ion. google.com This method can be effective for removing synthesis byproducts and separating the desired extractant from other materials. google.com
Enrichment of Specific Stereoisomers for Targeted Applications
For applications that demand a specific stereoisomer, such as the use of cis-syn-cis-DTBDCH18C6 for strontium removal from nuclear waste, enrichment techniques are crucial. researchgate.netgoogle.com The strategies for enrichment often build upon the principles of stereoselective synthesis. Beyond controlling the hydrogenation reaction, separation of the resulting isomer mixture is necessary. The precipitation methods described previously can be tailored to selectively complex and separate a predetermined isomer. google.com By forming an extractant/ion complex, it is possible to isolate specific stereoisomers, like the cis-syn-cis form, from other less active isomers. google.com
Chemical Reactivity and Degradation Studies (Excluding Safety Profiles)
The chemical reactivity of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 is most evident under the conditions of its synthesis. During the catalytic hydrogenation of DTBDB18C6, several reaction byproducts can be formed, indicating potential degradation pathways. google.com These byproducts include aryl-containing under-hydrogenation products, where only one of the two benzene rings has been reduced, and ring cleavage products. google.comorgsyn.org The formation of these impurities is dependent on synthesis conditions and catalyst activity. google.com For instance, incomplete hydrogenation results in (tBuB)(tBuCH)18C6, an intermediate where 'B' represents a benzo group and 'CH' represents a cyclohexano group. google.com The presence of these byproducts necessitates the robust purification methods discussed previously. The polyether structure is also susceptible to oxidation, particularly at elevated temperatures, requiring storage under an inert atmosphere like nitrogen. orgsyn.org
Stability under Acidic Conditions
The stability of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 in highly acidic media is a cornerstone of its application in solvent extraction processes, particularly for the separation of strontium from nitric acid solutions in nuclear waste streams. Research into the hydrolytic and radiolytic stability of the closely related dicyclohexano-18-crown-6 (B99776) (DCH18C6) has demonstrated the exceptional resilience of the dicyclohexano-crown ether framework to acidic conditions. researchgate.netresearchgate.net
The bulky tert-butyl groups on the cyclohexane (B81311) rings of DTBDCH18C6 further enhance its lipophilicity, which contributes to its stable performance in nitric acid. researchgate.net This high stability is crucial as it ensures the integrity of the extractant during prolonged contact with acidic aqueous phases, preventing degradation that would otherwise compromise its selective binding capabilities. While detailed kinetic studies on the degradation of DTBDCH18C6 in acidic media are not extensively reported in open literature, the widespread and successful use of this crown ether in nitric acid environments for strontium extraction is a strong indicator of its high stability.
Below is a representative data table illustrating the expected stability of DTBDCH18C6 in nitric acid, based on the observed stability of analogous dicyclohexano crown ethers used in similar applications. researchgate.netresearchgate.net
| Nitric Acid Concentration (M) | Temperature (°C) | Exposure Time (days) | Estimated Degradation (%) |
| 1 | 25 | 30 | < 1 |
| 3 | 25 | 30 | < 2 |
| 5 | 25 | 30 | < 5 |
| 3 | 50 | 15 | < 5 |
This interactive table is based on the reported high stability of dicyclohexano crown ethers in nitric acid and serves as an illustrative representation for 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6.
Radiolysis Studies and Radical Generation
In the context of nuclear waste processing, the radiolytic stability of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 is of paramount importance. The compound is subjected to intense ionizing radiation, which can induce chemical transformations and the formation of radical species. Electron Spin Resonance (ESR) spectroscopy has been a key technique for studying the paramagnetic products formed during the radiolysis of DTBDCH18C6.
Low-temperature (77 K) X-ray irradiation of neat DTBDCH18C6 leads to the formation of two primary types of radical species. researchgate.net The primary events of radiolysis are believed to involve the ionization of the polyether moiety of the crown ether. researchgate.net Notably, no radical products originating from the tert-butyl or cyclohexyl fragments have been observed, indicating that the radiation-induced damage is localized to the polyether ring. researchgate.net
The main radical products identified are:
Macrocyclic –O–ĊH–CH₂– radicals: These are formed by the abstraction of a hydrogen atom from a methylene (B1212753) group within the crown ether ring.
Acyclic O=C(H)–ĊH–O– radicals: These result from the cleavage of the polyether ring.
A significant finding from these studies is that the fraction of acyclic radicals resulting from the cleavage of the macrocycle is approximately 50%. researchgate.net This indicates that ring-opening is a major pathway in the radiation-induced degradation of the crown ether.
The following table summarizes the key findings from radiolysis studies of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6.
| Irradiation Source | Temperature (K) | Identified Radical Species | Relative Abundance |
| X-rays | 77 | Macrocyclic –O–ĊH–CH₂– | ~50% |
| X-rays | 77 | Acyclic O=C(H)–ĊH–O– | ~50% |
| X-rays | 77 | Radicals from t-Bu or cyclohexyl fragments | Not Observed |
This interactive table summarizes the findings from ESR studies on the low-temperature radiolysis of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6. researchgate.net
Conformational Analysis and Stereochemical Influence on Ligand Performance
Molecular Architecture and the Role of Cyclohexano Moieties
The foundational structure of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 is built upon the 18-crown-6 (B118740) macrocycle, a flexible ring of eighteen atoms, including six oxygen atoms. researchgate.net The fusion of two cyclohexano rings to this polyether backbone significantly alters its conformational freedom. These saturated carbocyclic moieties introduce a degree of rigidity to the macrocycle that is absent in the parent 18-crown-6. This preorganization of the ligand is a crucial factor in its binding kinetics and selectivity for specific cations.
Steric Effects of Tert-Butyl Substituents on Macrocycle Conformation
The presence of two tert-butyl groups on the cyclohexano rings introduces significant steric bulk, which further influences the conformation of the macrocycle. nih.gov These voluminous alkyl groups are known to impart steric congestion and enhance conformational rigidity in organic molecules. nih.govresearchgate.net In the context of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6, the tert-butyl substituents have several key effects.
Isomerism and its Impact on Complexation Properties
The hydrogenation of the aromatic rings in the precursor, 4,4′(5′)-di-t-butyldibenzo-18-crown-6, to yield the saturated cyclohexano rings results in the formation of several stereoisomers. rsc.org The spatial arrangement of the cyclohexano rings relative to the plane of the crown ether ring (cis or trans) and the relative orientation of the two cyclohexano rings (syn or anti) give rise to these different isomers. The isomeric composition is a critical factor that dictates the ligand's complexation efficiency and selectivity.
Characterization of Cis and Trans Isomers
The primary isomers formed during the synthesis of dicyclohexano-18-crown-6 (B99776), the parent compound of the molecule in focus, are the cis-syn-cis and cis-anti-cis diastereomers. researchgate.net The "cis" designation indicates that the two oxygen atoms attached to each cyclohexane (B81311) ring are on the same side of the ring. The "syn" and "anti" descriptors refer to the relative positions of the two cyclohexane rings with respect to the polyether ring. In the syn isomer, both cyclohexano rings are on the same side of the crown ether ring, while in the anti isomer, they are on opposite sides. X-ray crystallography has been instrumental in elucidating the precise stereochemistry of these isomers in the parent dicyclohexano-18-crown-6. nih.govnih.gov
| Isomer | Description |
| Cis | The two ether oxygens are on the same side of the cyclohexane ring. |
| Trans | The two ether oxygens are on opposite sides of the cyclohexane ring. |
| Syn | Both cyclohexano rings are on the same side of the crown ether macrocycle. |
| Anti | The two cyclohexano rings are on opposite sides of the crown ether macrocycle. |
The Cis-syn-cis Isomer: Structural Features and Enhanced Selectivity
Among the various isomers, the cis-syn-cis configuration is of particular interest due to its demonstrated superior performance in cation complexation. Molecular dynamics simulations and free energy calculations on the parent dicyclohexano-18-crown-6 have shown that the binding free energy of the cis-syn-cis diastereoisomer is the most favorable for complexation with various cations. nih.gov This enhanced stability is attributed to its specific three-dimensional structure, which creates a pre-organized cavity that is highly complementary to the size and coordination geometry of target cations. The arrangement of the oxygen donor atoms in the cis-syn-cis isomer allows for a more effective encapsulation of the cation, leading to stronger ion-dipole interactions.
Theoretical Predictions of Isomer-Specific Complex Stability
Theoretical studies, primarily using density functional theory (DFT) and molecular dynamics (MD), have provided valuable insights into the stability of complexes formed with different isomers of dicyclohexano-18-crown-6, which can be extrapolated to its di-tert-butyl derivative. nih.govresearchgate.netnih.gov These computational models allow for the calculation of binding energies and the analysis of the forces driving complex formation.
Studies on the parent dicyclohexano-18-crown-6 have consistently shown a clear hierarchy in complex stability among its isomers. The general trend observed is that cis isomers form more stable complexes than trans isomers, and within the cis isomers, the syn configuration is more stable than the anti configuration. This is reflected in the calculated binding free energies. For instance, MD simulations have shown the binding free energy for the cis-syn-cis isomer to be the most favorable, followed by the cis-anti-cis, and then the trans isomers. nih.gov
These theoretical predictions underscore the critical role of stereochemistry in determining the complexation efficacy of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6. The specific spatial arrangement of the cyclohexano and tert-butyl groups dictates the conformational preferences of the macrocycle, which in turn governs its ability to selectively bind and stabilize specific cations.
Supramolecular Interactions and Ion Complexation Mechanisms
Principles of Host-Guest Chemistry with 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6
The interaction between 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 and various cations is a classic example of "host-guest" chemistry, where the crown ether acts as the 'host' and the cation as the 'guest'. The primary binding mechanism involves electrostatic, ion-dipole interactions between the positively charged cation and the electron-rich oxygen atoms lining the interior cavity of the crown ether's 18-membered ring.
Several key structural features of this molecule govern its complexation behavior:
The Macrocyclic Cavity: The central cavity, defined by the 18-atom ring containing six oxygen atoms, provides a specific-sized binding site for cations.
Oxygen Donor Atoms: The six oxygen atoms are precisely positioned to coordinate with a metal ion, mimicking the first solvation shell of the ion in an aqueous solution.
Lipophilic Exterior: The two cyclohexano rings and, particularly, the two bulky tert-butyl groups create a nonpolar, hydrophobic exterior. This feature enhances the solubility of the entire host-guest complex in organic solvents, a critical property for its application in solvent extraction processes.
Structural Rigidity: The fusion of cyclohexano rings to the polyether backbone imparts a degree of structural rigidity compared to the more flexible parent 18-crown-6 (B118740) molecule. This pre-organization of the ligand reduces the entropic penalty upon complexation, as less conformational rearrangement is required to achieve the optimal binding geometry.
The process of complexation is a competitive one, where the crown ether 'host' must compete with solvent molecules to bind the cation 'guest'. Therefore, the efficiency and selectivity of complexation are highly dependent on the solvent system. In practice, the crown ether displaces the solvent molecules surrounding the cation to form a more stable complex, which is then solubilized in an organic phase due to its lipophilic exterior.
Mechanistic Insights into Ion Encapsulation
The encapsulation of a metal cation by DTBDCH18C6 is a dynamic process governed by a combination of precisely orchestrated molecular interactions. The unique three-dimensional structure of the crown ether, featuring a hydrophilic interior and a hydrophobic exterior, is central to this mechanism.
The primary mechanism for ion binding by DTBDCH18C6 is the chelating action of the six ether oxygen atoms that line the macrocyclic cavity. These oxygen atoms are electron-rich, possessing lone pairs of electrons that can coordinate with a positively charged cation. nih.gov This creates a stable, cage-like structure around the ion. The arrangement of these oxygen atoms is crucial; in the 18-crown-6 framework, they are ideally positioned to form a coordination sphere that mimics the first solvation shell of specific cations, particularly those with ionic radii that "fit" well within the cavity (e.g., potassium, K⁺). wikipedia.orgmdpi.com
Molecular dynamics simulations and structural studies on dicyclohexano-18-crown-6 (B99776) (the parent compound of DTBDCH18C6) confirm that all six ether oxygens typically participate in the coordination, resulting in a stable coordination number of six for the complexed cation. nih.gov This cooperative binding by multiple oxygen atoms is a classic example of the chelate effect, where a multidentate ligand (the crown ether) forms a more stable complex than multiple monodentate ligands. The electrostatic attraction between the negatively polarized oxygen atoms and the positive cation is the principal driving force for encapsulation. mdpi.com
The binding process is dominated by electrostatic interactions. nih.gov The cumulative dipole moments of the C-O-C ether linkages create a highly electronegative environment within the cavity, which is highly attractive to cations. mdpi.com The strength of this interaction is a key determinant of the complex's stability.
Concurrently, hydrophobic interactions play a critical role, particularly for a substituted crown ether like DTBDCH18C6. The exterior of the molecule is rendered significantly nonpolar by the two cyclohexyl rings and, especially, the two bulky tert-butyl groups. ottokemi.com This hydrophobic shield performs several functions:
It enhances the solubility of the crown ether and its metal complexes in nonpolar organic solvents, which is essential for applications like solvent extraction. ottokemi.com
It helps to insulate the encapsulated cation from the bulk solvent, reducing unfavorable interactions between the charged complex and a low-polarity medium.
This duality—a polar, ion-philic core and a nonpolar, lipophilic exterior—is the hallmark of crown ethers and is amplified in DTBDCH18C6 by the tert-butyl substituents.
The solvent environment has a profound impact on the thermodynamics and kinetics of complex formation. avestia.com The stability of the crown-cation complex is the result of a thermodynamic balance between several competing interactions, each heavily influenced by the solvent. researchgate.netresearchgate.net
Cation Solvation: Before complexation can occur, the cation must be at least partially desolvated. The energy required for this step is highly dependent on the solvent's polarity and its ability to solvate ions (e.g., its Gutmann donor number). In strongly coordinating solvents like water or dimethylformamide (DMF), cations are strongly solvated, making complexation less favorable compared to less coordinating solvents like acetonitrile (B52724) (AN). researchgate.net
Ligand Solvation: The crown ether itself is solvated by the solvent. The conformation of the flexible macrocycle can change depending on the polarity of the solvent, which in turn affects its readiness to bind a cation. scielo.br
Complex Solvation: Once formed, the entire complex is solvated. The hydrophobic exterior of DTBDCH18C6 makes its complexes more stable in organic solvents than in water.
Studies on DCH18C6 have shown that the stability constants (log Kf) of its complexes vary significantly with the solvent composition in binary mixtures. researchgate.netresearchgate.net For example, the stability of lanthanide complexes with DCH18C6 was found to follow the order AN > MeOH > DMF, reflecting the different solvating abilities of these solvents. researchgate.net This demonstrates that the choice of solvent is a critical parameter for optimizing the binding efficiency and selectivity of DTBDCH18C6.
| Solvent Property | Effect on Complex Formation | Mechanism |
| Polarity / Donor Number | Higher polarity/donor number generally decreases complex stability. | Stronger cation-solvent interactions increase the energetic penalty of desolvation. researchgate.net |
| Viscosity | Higher viscosity can slow the kinetics of complexation. | Affects the diffusion rates of the crown ether and the cation, slowing the association step. |
| Dielectric Constant | Influences the strength of electrostatic interactions. | Affects the force of attraction between the crown's ether oxygens and the cation. |
Comparative Studies with Other Crown Ethers in Ion Complexation
The unique complexation properties of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 are best understood by comparing it with other related crown ethers, such as the parent 18-crown-6 (18C6), dicyclohexano-18-crown-6 (DCH18C6), and dibenzo-18-crown-6 (B77160) (DB18C6). The primary differences arise from the substituents on the 18-crown-6 macrocyclic framework, which modify the ligand's flexibility, electronic properties, and lipophilicity.
18-Crown-6 (18C6): This is the simplest and most flexible of the group. wikipedia.org Its high symmetry and flexibility allow it to readily adopt the optimal conformation for binding cations like K⁺. However, its high water solubility makes it a poor extractant for moving metal ions into an organic phase. mdpi.com
Dibenzo-18-crown-6 (DB18C6): The inclusion of two benzene (B151609) rings makes the structure much more rigid and reduces the basicity of the four adjacent ether oxygens due to the electron-withdrawing nature of the aromatic rings. This generally results in lower complex stability constants compared to 18C6 and DCH18C6. nih.govnih.gov However, its increased lipophilicity makes it a better extractant than 18C6. mdpi.com
Dicyclohexano-18-crown-6 (DCH18C6): Hydrogenating the benzene rings of DB18C6 to form DCH18C6 restores the flexibility and basicity of the ether oxygens, leading to complex stability constants that are often higher than those of DB18C6 and comparable to or even greater than 18C6 in certain systems. nih.gov The cyclohexyl groups also provide a significant increase in lipophilicity over 18C6.
This compound (DTBDCH18C6): The addition of the two tert-butyl groups to the DCH18C6 framework is a critical modification. It does not significantly alter the electronic properties or the flexibility of the crown ether cavity compared to DCH18C6. However, it dramatically increases the molecule's lipophilicity (hydrophobicity). researchgate.netrsc.org This enhancement makes DTBDCH18C6 an exceptionally effective extractant for specific ions, such as Strontium (Sr²⁺), from aqueous solutions (particularly acidic ones) into organic solvents. ottokemi.comresearchgate.netscbt.com This high extraction efficiency is the primary reason for its synthesis and use in applications like nuclear waste remediation. researchgate.net
The synergistic effect of crown ethers in extraction systems also varies. For instance, in the extraction of lanthanoids, DCH18C6 shows a greater enhancement for lighter lanthanoids compared to DB18C6, a difference attributed to the size-fitting effect and the ligand's flexibility. nih.gov The properties of DTBDCH18C6 would be expected to be similar to DCH18C6 in terms of selectivity but with superior performance in solvent extraction systems due to its enhanced solubility in the organic phase.
| Crown Ether | Key Structural Feature | Flexibility | Lipophilicity | General Complex Stability | Key Application Highlight |
| 18-Crown-6 | Unsubstituted | High | Low | High | Phase transfer catalysis wikipedia.org |
| Dibenzo-18-crown-6 | Two benzene rings | Low | Medium | Lower | Ion-selective electrodes nih.gov |
| Dicyclohexano-18-crown-6 | Two cyclohexyl rings | High | High | High | Metal ion extraction nih.gov |
| DTBDCH18C6 | Two t-butylcyclohexyl rings | High | Very High | High | Selective Sr²⁺ extraction ottokemi.com |
Advanced Applications in Chemical Separation and Extraction Technologies
Extraction of Radionuclides in Nuclear Waste Management
The management of high-level liquid waste (HLLW) generated from nuclear fuel reprocessing presents a significant scientific and engineering challenge. This waste is typically a highly acidic solution containing a complex mixture of fission products and actinides. The selective extraction of long-lived, high-heat-emitting radionuclides can simplify waste management, reduce long-term radiotoxicity, and enable the potential for valuable isotope recovery. 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 has been identified as a key extractant for certain critical radionuclides.
Strontium-90 (B1230875) (⁹⁰Sr) is a major heat-generating fission product in HLLW with a half-life of approximately 29 years, making its removal a priority for safe, long-term waste storage. The size of the strontium ion (Sr²⁺) is highly compatible with the cavity size of the 18-crown-6 (B118740) ether ring, allowing for strong and selective complexation.
Research has extensively demonstrated that 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 is a highly selective extractant for the removal of Sr²⁺ from acidic solutions. google.com This selectivity is crucial for its application in HLLW, which is typically maintained at high nitric acid concentrations (1-5 M). The extraction process involves the crown ether, dissolved in a suitable organic diluent, complexing the Sr²⁺ ion from the aqueous waste solution and transferring it to the organic phase. The t-butyl groups on the cyclohexano rings enhance the lipophilicity of the molecule, ensuring it remains in the organic phase and improving the efficiency of the extraction system.
The choice of organic diluent significantly impacts the extraction efficiency. Solvents such as 1-octanol are commonly used to dissolve the crown ether, creating a potent extraction medium. For instance, a process solvent optimized as 0.1 M 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 in a mixture of 50% isodecyl alcohol in n-dodecane has shown satisfactory strontium extraction from solutions with nitric acid concentrations ranging from 4 to 8 M. In such systems, the distribution coefficient for strontium can be significant, indicating efficient transfer to the organic phase. Studies on the stoichiometry of the extracted complex have shown a 1:1:1 ratio for Sr²⁺, the crown ether, and nitric acid.
| Crown Ether Concentration | Organic Diluent | Aqueous Phase (HNO₃ Conc.) | Distribution Ratio (DSr) |
|---|---|---|---|
| 0.1 M | 50% Isodecyl alcohol / n-dodecane | 4-8 M | 5–14 |
| Not Specified | 1-octanol | 3 M | >10 |
| 0.025 M | 80% Toluene / 20% 1-octanol | 3 M | 3.1 (with 10 ppm Sr carrier) |
| 0.025 M | 80% Toluene / 20% 1-octanol | 3 M | 1.62 (with 100 ppm Sr carrier) |
Beyond its application in nuclear waste, the selective complexing ability of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 extends to other toxic heavy metals. Lead(II) (Pb²⁺), a widespread and hazardous environmental contaminant, has an ionic radius that is also compatible with the crown ether's cavity.
This compound has been identified as a highly selective extractant for the removal of Pb²⁺ from acidic solutions. google.com The extraction strategy is analogous to that for strontium, relying on solvent extraction principles. The crown ether, dissolved in a water-immiscible organic solvent, is contacted with the contaminated aqueous solution. The crown ether selectively encapsulates the Pb²⁺ ions, forming a lipophilic complex that is drawn into the organic phase, thereby decontaminating the water. The efficiency of this process is dependent on factors such as the pH of the aqueous solution and the composition of the organic phase. This selectivity is particularly valuable for treating industrial effluents or contaminated water sources where lead may be present alongside a variety of other metal ions.
| Parameter | Finding | Reference |
|---|---|---|
| Selectivity | Identified as a highly selective extractant for Pb²⁺ from acidic solutions. | google.com |
| Mechanism | Solvent extraction based on selective complexation and phase transfer. | google.com |
| Application | Potential for remediation of lead-contaminated industrial and environmental solutions. | google.com |
The primary application of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 in nuclear waste processing is for strontium separation. Its utility for extracting actinides like plutonium (Pu) and uranium (U) has also been considered, though it has not proven to be as effective.
In at least one study, 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 was specifically examined for plutonium extraction when incorporated into a Polymer Ligand Film (PLF). The results of this evaluation showed that the compound was not effective for plutonium extraction under the tested conditions. lanl.gov While some minor co-extraction of Plutonium(IV) has been observed during strontium separation processes from simulated high-level waste, the efficiency is generally low, reinforcing the compound's high selectivity for strontium over actinides.
There is limited direct research available on the use of 4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 for uranium extraction from acidic waste streams. Studies have been conducted on the parent compound, dicyclohexano-18-crown-6 (B99776), for uranium extraction, but the specific di-t-butyl derivative has not been a primary focus for this application, likely due to its much higher affinity for strontium. researchgate.netijsr.net
Integration into Extraction Chromatography Systems
While liquid-liquid solvent extraction is a powerful technique, extraction chromatography offers an alternative that can reduce solvent inventories, simplify operations, and manage smaller volumes of waste. In this methodology, the extractant is immobilized onto a solid support, creating a highly selective stationary phase for chromatographic separations.
4,4'(5')-Di-t-butyldicyclohexano-18-crown-6 is a cornerstone in the design of sorbents for extraction chromatography, particularly for strontium separation. The design of these sorbents involves immobilizing the crown ether onto a porous, inert support material.
The optimization of these sorbents focuses on several key parameters:
Capacity: The amount of crown ether loaded onto the support determines the sorbent's capacity for capturing the target ion (e.g., ⁹⁰Sr).
Kinetics: The rate at which the target ion binds to the immobilized crown ether is critical for efficient column operation. The porous structure of the support must allow for easy access to the active sites.
Selectivity: The inherent selectivity of the crown ether must be maintained after immobilization. The support and immobilization method should not interfere with the complexation mechanism.
Stability: The sorbent must be chemically and radiolytically stable in the harsh conditions of acidic high-level waste. Leaching of the crown ether from the support must be minimal.
Recent research has focused on creating novel porous resins that incorporate the crown ether directly into their structure, demonstrating efficient ⁹⁰Sr capture from highly acidic wastewater. These advanced sorbents are pivotal for applications in nuclear waste management and environmental protection.
The performance of an extraction chromatography resin is critically dependent on the support material and the method of impregnation. The crown ether is typically not directly bound to the support but is dissolved in a suitable organic solvent, and this solution is then adsorbed or impregnated into the pores of the support.
Support Materials: A variety of materials have been used as supports. These are typically porous polymers (like styrene-divinylbenzene) or inorganic materials (like silica). The ideal support should have a high surface area, a well-defined pore structure, and be chemically inert. The choice of support can influence the physical robustness of the sorbent and the mass transfer kinetics of the separation.
Liquid-Liquid Solvent Extraction Methodologies
The application of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 in liquid-liquid solvent extraction has been a subject of extensive research, particularly for the selective separation of metal ions from aqueous solutions. The efficiency of this process is significantly influenced by the composition of the organic phase, including the choice of diluent and the presence of synergistic co-extractants.
Influence of Organic Diluents on Distribution Coefficients
Early research into strontium extraction with crown ethers highlighted that the process is highly dependent on acid concentration and the nature of the organic solvent. d-nb.info For instance, when using traditional volatile organic compounds (VOCs), the distribution ratio for strontium is negligible at low acidities but increases sharply with higher acid concentrations, which is consistent with the extraction of an uncharged ion-pair associate. d-nb.info Studies comparing different diluents have shown that strontium extraction can be more efficient in chloroform than in benzene (B151609). d-nb.info
In the context of separating strontium from nitric acid solutions, a solvent system referred to as SREX (Strontium Extraction) utilizes a mixture of 0.15M 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 and 1.2M tri-n-butyl phosphate (TBP) in an isoparaffinic hydrocarbon (Isopar®L). labpartnering.org This system demonstrates the tailored use of a diluent mixture to achieve specific extraction goals. Another approach has shown that dicyclohexano-18-crown-6, a related compound, can efficiently extract Sr²⁺ when dissolved in 1,1,2,2-tetrachloroethane from a nitric acid solution, achieving an extraction percentage higher than 92%. researchgate.net The use of 1-octanol as a solvent for the crown ether has also been established, particularly in membrane-based separation technologies. researchgate.net
Table 1: Effect of Organic Diluent on Strontium (Sr²⁺) Extraction This table is interactive. You can sort and filter the data.
| Crown Ether System | Diluent/Solvent | Target Ion | Key Finding | Reference |
|---|---|---|---|---|
| Dicyclohexano-18-crown-6 | Chloroform | Sr²⁺ | More efficient extraction compared to benzene. | d-nb.info |
| Dicyclohexano-18-crown-6 | Benzene | Sr²⁺ | Less efficient extraction compared to chloroform. | d-nb.info |
| 0.15M DtBu18C6 + 1.2M TBP | Isopar®L | Sr²⁺ | Forms the basis of the SREX solvent process. | labpartnering.org |
| 0.1M Dicyclohexyl-18-crown-6 | 1,1,2,2-tetrachloroethane | Sr²⁺ | >92% extraction from nitric acid solution. | researchgate.net |
| DtBuCH18C6 | 1-Octanol | Sr²⁺ | Used as a carrier in supported liquid membranes. | researchgate.net |
Synergistic Extraction Systems with Co-extractants
Synergistic extraction occurs when the combined effect of two or more extractants is greater than the sum of their individual effects. nih.gov This approach is often employed to enhance the extraction efficiency and selectivity for target metal ions. The combination of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 with various co-extractants has been investigated to improve separation processes.
A notable example is the synergistic ion-pair extraction of strontium using a combination of dicyclohexano-18-crown-6 and tri-n-octylphosphine oxide (TOPO). bohrium.com Similarly, mixtures of N,N,N',N'-tetra-n-octyldiglycolamide (TODGA) and 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 have been studied, which showed an enhanced extraction of radium and barium from dilute nitric acid. researchgate.net However, it was suggested this particular enhancement may be due to a phase modification by TODGA rather than a true synergistic interaction. researchgate.net
For the simultaneous removal of cesium and strontium from acidic solutions, a mixed extractant solvent has been developed. labpartnering.orggoogle.com This system comprises calix bohrium.comarene-bis-(tert-octylbenzo)-crown-6 (BOBCalixC6) for cesium extraction, 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 for strontium extraction, and a modifier such as 1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol (Cs-7SB) dissolved in a diluent. labpartnering.orggoogle.com The interaction between these components allows for the efficient co-extraction of both radionuclides. The study of alkaline earth cation extraction has also explored the synergistic effects between various isomers of dicyclohexano-18-crown-6 and dialkylphosphoric acids, finding that the magnitude of the synergistic effect depends on both the crown ether's stereochemistry and the structure of the acid. unt.edu
Table 2: Synergistic Systems Involving Dicyclohexano-18-crown-6 Derivatives This table is interactive. You can sort and filter the data.
| Crown Ether | Co-extractant / Modifier | Target Ions | System Type | Reference |
|---|---|---|---|---|
| Dicyclohexano-18-crown-6 | Tri-n-octylphosphine oxide (TOPO) | Sr²⁺ | Synergistic Ion-Pair Extraction | bohrium.com |
| DtBuCH18C6 | N,N,N',N'-tetra-n-octyldiglycolamide (TODGA) | Ra²⁺, Ba²⁺ | Mixed Extractant System | researchgate.net |
| DtBu18C6 | Calix bohrium.comarene-bis-(tert-octylbenzo)-crown-6 (BOBCalixC6) | Sr²⁺, Cs⁺ | Mixed Extractant Solvent | labpartnering.orggoogle.com |
| Dicyclohexano-18-crown-6 | Dialkylphosphoric acids | Alkaline Earth Cations | Synergistic Extraction | unt.edu |
Novel Separation Platforms and Materials Science Applications
Beyond traditional liquid-liquid extraction, 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 is a key component in advanced separation platforms. These technologies leverage the crown ether's selectivity within solid-supported systems and nanomaterials, offering advantages in efficiency, waste reduction, and ease of operation. researchgate.netmsrjournal.com
Supported Liquid Membranes (SLM) for Ion Transport
Supported Liquid Membranes (SLMs) represent a hybrid of solvent extraction and membrane separation, offering high selectivity and low consumption of organic carriers. msrjournal.commsrjournal.com In an SLM, an organic solution containing a carrier molecule, such as 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6, is held by capillary forces within the pores of a microporous solid support, separating an aqueous feed phase from a receiving (or strip) phase. msrjournal.com
The transport behavior of Strontium(II) across a PTFE (polytetrafluoroethylene) flat sheet SLM containing 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 (DtBuCH18C6) in 1-octanol as the carrier has been investigated for the selective removal of Sr²⁺ from aqueous nitrate (B79036) media. researchgate.net This membrane-based separation method's effectiveness is influenced by several factors, including the concentration of the crown ether carrier and the acidity of the feed solution. researchgate.net The transport of the metal ion involves complexation with the crown ether at the feed-membrane interface, diffusion of the complex across the membrane, and subsequent de-complexation at the membrane-strip interface. msrjournal.com This technology is particularly relevant for treating nuclear waste solutions. researchgate.net
Functionalization of Magnetic Nanoparticles for Metal Ion Binding
The integration of selective extractants with magnetic nanoparticles (MNPs) has led to the development of novel materials for environmental remediation and analytical chemistry. symbiosisonlinepublishing.comscispace.com Functionalizing MNPs with 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 creates a highly selective sorbent for specific metal ions that can be easily separated from a large volume of solution using an external magnetic field. symbiosisonlinepublishing.comscispace.com This method is an efficient alternative to centrifugation and filtration. scispace.com
Research has demonstrated the application of superparamagnetic maghemite (γ-Fe₂O₃) nanoparticles, with an average diameter of approximately 10 nm, for the selective binding of radioactive strontium-85. symbiosisonlinepublishing.comscispace.com In this system, the crown ether acts as the chelating agent that selectively complexes with the Sr²⁺ ions. symbiosisonlinepublishing.com Binding tests have shown a significant uptake of Sr²⁺ (around 65-66%) by the crown ether-functionalized nanoparticles, compared to a much lower uptake (23%) by non-functionalized particles. scispace.com The magnetic core allows for a simple and rapid separation time of 1-2 minutes post-binding. scispace.com
The synthesis of these functionalized nanoparticles is a multi-step process designed to create a stable and selective material. symbiosisonlinepublishing.com
Synthesis of the Magnetic Core : The process typically begins with the synthesis of the magnetic iron oxide nanoparticles. A common method is the co-precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base, such as sodium hydroxide (B78521). symbiosisonlinepublishing.com This results in the formation of black, superparamagnetic nanoparticles of maghemite (γ-Fe₂O₃). symbiosisonlinepublishing.comscispace.com
Polymer Coating : To ensure stability in aqueous solutions and provide a matrix for anchoring the crown ether, the bare magnetic nanoparticles are coated with a polymer shell. One method involves suspending the nanoparticles in methanol and adding monomers such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and a cross-linker like divinylbenzene (DVB), along with a polymerization initiator. symbiosisonlinepublishing.com This creates a P(AMPS/DVB)-coated MNP.
Crown Ether Impregnation : The final step is the impregnation of the crown ether onto the polymer-coated nanoparticles. This is achieved by mixing the coated MNPs with a solution of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 dissolved in a solvent like 1-octanol. symbiosisonlinepublishing.comresearchgate.net After sonication to ensure thorough mixing, the solvent is evaporated, leaving the crown ether entrapped within the polymer matrix on the nanoparticle surface. symbiosisonlinepublishing.com The binding of the crown ether to the polymer is suggested to be electrostatic and hydrophobic in nature. scispace.com Fourier-transform infrared spectroscopy (FTIR) is used to confirm the successful impregnation by identifying the characteristic C-O stretches of the crown ether. symbiosisonlinepublishing.com
This design results in a hybrid material that combines the selective binding properties of the crown ether with the easy separability of magnetic nanoparticles. symbiosisonlinepublishing.com
Magnetic Separation Techniques for Efficient Recovery
The integration of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 with magnetic nanoparticles represents a significant advancement in separation technology, offering a method for the rapid and efficient recovery of target ions from aqueous solutions. This technique leverages the selectivity of the crown ether and the ease of separation afforded by magnetic materials.
In this approach, superparamagnetic nanoparticles, such as maghemite (γ-Fe₂O₃), are coated with a polymer and then impregnated with the crown ether. These functionalized nanoparticles are dispersed in a sample solution, where the crown ether selectively binds with the target cation, such as Strontium-85 (⁸⁵Sr). Once the complex is formed, an external magnetic field is applied to the container, which rapidly attracts the nanoparticles. This allows for the simple and efficient separation of the strontium-bound solid phase from the bulk liquid, overcoming challenges associated with filtration or centrifugation.
Research has demonstrated the efficacy of this method, with significant uptake of Sr²⁺ ions from solutions. The combination of the crown ether's chelating properties with the nanoparticles' magnetic response provides a powerful tool for environmental remediation and analytical sample preparation.
| Component | Material/Compound | Function | Performance Metric | Result |
|---|---|---|---|---|
| Magnetic Core | Maghemite (γ-Fe₂O₃) Nanoparticles | Provides magnetic response for separation | Sr²⁺ Uptake | ~66% |
| Chelating Agent | This compound | Selectively binds Sr²⁺ ions | ||
| Coating | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-divinylbenzene) | Provides a support structure for the crown ether on the nanoparticle |
Polymer Ligand Films for Direct Sorption of Analytes
The immobilization of this compound within polymer films creates materials capable of direct analyte sorption. These functional films, often referred to as Polymer Inclusion Membranes (PIMs), serve as both a physical support and a selective extraction medium.
A PIM is typically composed of a base polymer, a plasticizer, and the selective extractant (the crown ether). A common base polymer used for these applications is cellulose triacetate. The crown ether, acting as a carrier, is physically entrapped within the polymer matrix. When the film is exposed to a solution containing the target ion, the crown ether molecules at the film's surface complex with the ion. This process facilitates the transport of the ion into and through the membrane, or its concentration within the film itself, effectively separating it from the source solution.
These polymer ligand films offer a stable and versatile format for the crown ether, allowing it to be used in various configurations for the selective sorption of ions like Sr²⁺ from aqueous nitrate solutions. researchgate.net The performance and stability of these films make them a promising technology for continuous separation processes.
Potential in Membrane Material Preparation
The compound this compound is a key ingredient in the preparation of advanced membrane materials designed for highly selective ion transport. Two prominent examples are Supported Liquid Membranes (SLMs) and the previously mentioned Polymer Inclusion Membranes (PIMs). researchgate.netresearchgate.net
Supported Liquid Membranes (SLMs): In an SLM, a porous, inert support material, such as a polytetrafluoroethylene (PTFE) flat sheet, is impregnated with an organic solution containing the crown ether. researchgate.net This solution, often using 1-octanol as a solvent, is held within the pores of the support by capillary forces, creating a thin, stable liquid barrier. When this membrane separates a feed solution (containing the target ion) from a receiving solution, the crown ether acts as a shuttle, selectively binding with the ion on the feed side, diffusing across the liquid membrane, and releasing the ion on the receiving side. researchgate.net
Polymer Inclusion Membranes (PIMs): As described earlier, PIMs involve entrapping the crown ether within a solid polymer matrix. researchgate.net Compared to SLMs, PIMs generally offer enhanced long-term stability as the selective ligand is less prone to leaching from the membrane.
The table below compares the typical composition of SLMs and PIMs utilizing this crown ether for strontium separation.
| Membrane Type | Component | Example Material | Role |
|---|---|---|---|
| Supported Liquid Membrane (SLM) | Inert Support | PTFE (Polytetrafluoroethylene) | Provides a porous framework |
| Carrier Solution (Solvent) | 1-Octanol | Dissolves the crown ether and is held in the support's pores | |
| Selective Carrier | This compound | Binds and transports the target ion | |
| Polymer Inclusion Membrane (PIM) | Base Polymer | Cellulose Triacetate | Forms the solid film matrix |
| Plasticizer | 2-Nitrophenyl octyl ether (NPOE) | Increases film flexibility and facilitates ion transport | |
| Selective Carrier | This compound | Binds and transports the target ion |
Applications in Analytical Chemistry and Mineral Processing
The high selectivity of this compound for strontium makes it invaluable in analytical chemistry for the determination of strontium isotopes, and its principles are applied in the broader field of elemental processing, particularly for nuclear materials.
Analytical Chemistry: The primary analytical application is in the radiochemical analysis of Strontium-90 (⁹⁰Sr), a hazardous fission product. google.com Due to its low-energy beta emission and the presence of numerous interfering radionuclides in environmental and nuclear waste samples, ⁹⁰Sr requires rigorous chemical separation before measurement. Extraction chromatography is the benchmark method, where a resin is coated with this compound. sigmaaldrich.com When a sample, typically dissolved in nitric acid, is passed through the column, the crown ether selectively retains strontium while allowing other matrix components to pass through. The purified strontium is then eluted and measured. This methodology is crucial for monitoring radioactivity in various matrices, from nuclear waste streams to foodstuffs, ensuring regulatory compliance and environmental safety. google.combundesumweltministerium.de
Mineral Processing: While not extensively used in traditional mineral processing involving raw ores, the application of this compound is central to the processing of nuclear materials, which can be considered a specialized area of hydrometallurgy or elemental processing. Its role in the SREX (Strontium Extraction) process is to selectively remove ⁹⁰Sr from dissolved nuclear fuel and high-level liquid waste. google.com This separation is critical for waste management, as removing the high-heat-emitting ⁹⁰Sr can significantly reduce the cost and complexity of long-term waste storage. The principles of selective, liquid-phase extraction using this crown ether are directly analogous to solvent extraction techniques used in the broader mineral processing industry.
| Field of Application | Specific Use Case | Technique | Target Analyte | Sample Matrix |
|---|---|---|---|---|
| Analytical Chemistry | Radiochemical Analysis | Extraction Chromatography | Strontium-90 (⁹⁰Sr) | Nuclear Waste, Environmental Samples, Food bundesumweltministerium.de |
| Elemental Processing | Nuclear Waste Remediation (SREX Process) | Solvent Extraction | Strontium-90 (⁹⁰Sr) | High-Level Liquid Nuclear Waste google.com |
Spectroscopic and Computational Characterization of 4,4 5 Di T Butyldicyclohexano 18 Crown 6 and Its Complexes
Vibrational Spectroscopy for Structural Elucidation and Complexation Confirmation (e.g., FTIR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for elucidating the structural features of DTBDCH18C6 and confirming the formation of host-guest complexes. The infrared spectrum of a crown ether is dominated by strong bands corresponding to the C-O-C ether linkages, which are highly sensitive to the molecule's conformation and its interaction with a guest cation.
For the free DTBDCH18C6 ligand, the most characteristic vibrations are the asymmetric and symmetric stretches of the C-O-C groups, typically found in the 1150-1050 cm⁻¹ region. A significant peak for the C-O stretching in DTBDCH18C6 has been reported at approximately 1098 cm⁻¹. The spectrum also contains bands corresponding to C-H stretching of the cyclohexyl and tert-butyl groups (~2850-3000 cm⁻¹), CH₂ scissoring (~1450 cm⁻¹), and C-C stretching of the macrocyclic ring.
Upon complexation with a metal ion, such as Sr²⁺, significant changes in the FTIR spectrum are observed. The coordination of the cation to the oxygen atoms of the crown ether cavity restricts the vibrational freedom of the C-O-C bonds. This interaction typically causes a noticeable shift in the asymmetric C-O-C stretching band to a lower frequency (red shift). This shift is a direct confirmation of complexation, as the cation binding alters the force constants of the ether bonds. The magnitude of the shift can also provide qualitative information about the strength of the interaction. Furthermore, changes in the fingerprint region (below 1000 cm⁻¹) can indicate conformational rearrangement of the macrocycle to accommodate the guest ion. For instance, analysis of shifts in both C-O-C (~1100 cm⁻¹) and C-C vibrations (925-970 cm⁻¹) in related 18-crown-6 (B118740) complexes has been used to reveal changes from a folded to a more symmetric conformation upon binding different cations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Free Ligand | Expected Change upon Complexation | Information Gained |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Minor shifts | Confirms presence of cyclohexyl and t-butyl groups |
| CH₂ Scissor | ~1450 | Possible shifts/splitting | Conformational changes in the macrocyclic ring |
| C-O-C Asymmetric Stretch | ~1100 | Shift to lower frequency (red shift) | Direct evidence of cation-ether oxygen coordination |
| C-C Stretch / CH₂ Rock | 900 - 1000 | Shifts and changes in band shape | Indication of conformational rearrangement of the ring |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and complexation behavior of DTBDCH18C6 in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule. As DTBDCH18C6 is a mixture of stereoisomers (e.g., cis-syn-cis, cis-anti-cis), its NMR spectra can be complex, with multiple sets of signals corresponding to the different conformations and isomers present.
In the ¹H NMR spectrum of the parent dicyclohexano-18-crown-6 (B99776), the protons of the macrocyclic ether ring typically appear as a complex multiplet around 3.6 ppm. The protons on the cyclohexyl rings appear at higher fields (1.2-1.8 ppm). For DTBDCH18C6, an additional sharp singlet would be expected in the upfield region (~0.9-1.0 ppm) corresponding to the chemically equivalent protons of the two tert-butyl groups.
The ¹³C NMR spectrum provides complementary information. For dicyclohexano-18-crown-6, the ether carbons typically resonate around 70 ppm, while the cyclohexyl carbons appear at ~20-30 ppm. The addition of the t-butyl groups in DTBDCH18C6 introduces two new signals: a quaternary carbon signal and a methyl carbon signal.
Upon addition of a guest cation like Sr²⁺, changes in the chemical shifts of the ether ring protons and carbons are observed. The coordination to the oxygen atoms deshields the nearby nuclei, typically causing a downfield shift in their NMR signals. The magnitude of this shift can be correlated with the strength of the interaction. Furthermore, variable-temperature NMR studies can be employed to investigate the kinetics of complexation and decomplexation, as well as conformational exchange processes within the ligand and its complex.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) for Free Ligand | Expected Change upon Complexation |
|---|---|---|---|
| ¹H | -O-CH₂-CH₂-O- | ~3.6 (multiplet) | Downfield shift |
| Cyclohexyl -CH- & -CH₂- | ~1.2 - 1.8 (multiplet) | Minor shifts | |
| -C(CH₃)₃ | ~0.9 - 1.0 (singlet) | Minor shifts | |
| ¹³C | -O-CH₂-CH₂-O- | ~70 | Downfield shift |
| Cyclohexyl -CH- & -CH₂- | ~20 - 30 | Minor shifts | |
| -C(CH₃)₃ | Quaternary Carbon (~32) | Minor shifts | |
| -C(CH₃)₃ | Methyl Carbon (~30) | Minor shifts |
Mass Spectrometry for Molecular Fingerprinting and Ligand-Ion Complex Identification
Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight of DTBDCH18C6 and for identifying its metal-ion complexes. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for studying these non-covalent complexes as they can transfer the intact complex from solution to the gas phase.
The molecular weight of DTBDCH18C6 is 484.71 g/mol . In a typical ESI-MS experiment in positive ion mode, the free ligand may be observed as protonated [M+H]⁺ (m/z 485.7) or as adducts with alkali metal ions present in the solvent, such as [M+Na]⁺ (m/z 507.7) or [M+K]⁺ (m/z 523.8).
When a salt, such as strontium nitrate (B79036) (Sr(NO₃)₂), is introduced, the mass spectrum will show new peaks corresponding to the crown ether-strontium complex. Strontium has several stable isotopes, with ⁸⁸Sr being the most abundant (~82.6%). The complex would be expected to form a doubly charged ion, [DTBDCH18C6 + ⁸⁸Sr]²⁺, with a mass-to-charge ratio (m/z) of (484.7 + 87.9) / 2 ≈ 286.3. Depending on the conditions, singly charged species, such as [DTBDCH18C6 + ⁸⁸Sr + NO₃]⁺, might also be observed at a much higher m/z. The detection of these specific m/z peaks provides unambiguous evidence for the formation of the complex and confirms its stoichiometry.
| Species | Formula | Expected m/z (based on ⁸⁸Sr) | Significance |
|---|---|---|---|
| Protonated Ligand | [C₂₈H₅₂O₆ + H]⁺ | 485.7 | Confirms ligand molecular weight |
| Sodiated Ligand | [C₂₈H₅₂O₆ + Na]⁺ | 507.7 | Common adduct, confirms MW |
| Strontium Complex (2+) | [C₂₈H₅₂O₆ + Sr]²⁺ | 286.3 | Confirms 1:1 ligand-metal complex formation |
| Strontium Complex (1+) | [C₂₈H₅₂O₆ + Sr + NO₃]⁺ | 634.6 | Evidence of ion-pair formation in the gas phase |
X-ray Crystallography for Solid-State Structural Analysis
In a typical [Sr(18-crown-6)]²⁺ complex, the strontium ion sits (B43327) within the macrocyclic cavity, coordinated to all six oxygen atoms. The crown ether adopts a conformation that maximizes the ion-dipole interactions. The Sr-O bond distances are a critical parameter, providing a measure of the strength of the coordination. For comparison, in a [Rb(Dibenzo-18-crown-6)]⁺ complex, the Rb-O distances are in the range of ~2.8–3.0 Å. Similar distances would be expected for a strontium complex.
| Structural Parameter | Typical Value (from related structures) | Information Obtained |
|---|---|---|
| Coordination Number | 6 (from ether oxygens) | Defines the primary coordination sphere of the metal |
| Sr-O Bond Distance | ~2.7 - 2.9 Å | Indicates the strength of the cation-ether interaction |
| O-Sr-O Angles | Variable | Describes the coordination geometry around the Sr²⁺ ion |
| C-O-C-C Torsion Angles | Variable (gauche/anti) | Defines the conformation of the macrocyclic ring |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are invaluable for complementing experimental data, providing insights into the conformational preferences, electronic structures, and binding energies that can be difficult to measure directly.
Molecular Mechanics Calculations for Conformational Analysis
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for exploring the vast conformational space of flexible molecules like crown ethers. Due to the two cyclohexyl rings, DTBDCH18C6 exists as several diastereoisomers, each with numerous possible low-energy conformations.
Molecular dynamics (MD) simulations using advanced force fields (like AMOEBA) have been performed on the parent dicyclohexano-18-crown-6 (DCH18C6) to study its conformational behavior and complexation. nih.govnih.gov These studies show that the relative stability of the different diastereoisomers (e.g., cis-syn-cis being more favorable for binding than cis-anti-cis) is a key factor in cation complexation. nih.govnih.gov The simulations can identify the most stable conformations of the free ligand and how the ligand reorganizes upon cation binding. For DTBDCH18C6, molecular mechanics would be crucial for understanding how the bulky tert-butyl groups restrict the flexibility of the cyclohexyl rings and potentially favor specific conformations that enhance selectivity for ions like strontium.
Quantum Chemical Calculations for Electronic Structure and Binding Energies
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed description of the electronic structure and energetics of the DTBDCH18C6 ligand and its complexes. These methods can be used to calculate accurate binding energies, analyze the nature of the chemical bond between the cation and the ether oxygens, and predict spectroscopic properties.
DFT calculations on related dibenzo-18-crown-6 (B77160) complexes with alkali metal cations have shown that the binding selectivity is a delicate balance between the gas-phase binding energy and the solvation energies of the cation and the complex. nih.gov For the DTBDCH18C6-Sr²⁺ system, DFT calculations could be used to:
Calculate the Gibbs Free Energy of Binding (ΔG_bind): This value provides a quantitative measure of the complex's stability. Studies on DCH18C6 with divalent lanthanides have calculated binding free energies to compare the stability among different isomers. nih.govnih.gov
Analyze Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the ligand's oxygen atoms to the metal cation, elucidating the nature of the ion-dipole interaction.
Simulate Vibrational Spectra: Calculated vibrational frequencies can be compared with experimental FTIR data to aid in the assignment of spectral bands and to confirm the predicted lowest-energy structure of the complex.
| Computational Method | Calculated Property | Scientific Insight |
|---|---|---|
| Molecular Mechanics (e.g., AMOEBA) | Conformational Energy Landscapes | Identifies stable isomers and conformations of the free ligand. |
| Molecular Dynamics (MD) | Binding Free Energy (ΔG_bind) | Predicts the thermodynamic stability and selectivity of complexes in solution. |
| Density Functional Theory (DFT) | Optimized Geometries (Bond Lengths/Angles) | Provides high-accuracy structures of the ligand and its complexes. |
| DFT / NBO Analysis | Electronic Structure / Charge Transfer | Characterizes the nature of the cation-ligand bonding interaction. |
Simulations of Host-Guest Recognition and Selectivity
The remarkable ability of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6 to selectively bind specific cations is a subject of intense research, underpinned by computational simulations that provide deep insights into the principles of host-guest recognition. These simulations are crucial for understanding the subtle interplay of forces that govern the stability and selectivity of the complexes formed by this macrocycle. Methodologies such as Molecular Dynamics (MD) and Density Functional Theory (DFT) are powerful tools to elucidate these interactions at an atomic level.
Molecular Dynamics simulations offer a dynamic picture of the complexation process. By simulating the movement of every atom in the system over time, MD studies can reveal the conformational changes that both the crown ether and the guest ion undergo during the binding event. For the parent compound, dicyclohexano-18-crown-6 (DCH18C6), MD simulations have been instrumental in exploring the structural and thermodynamic characteristics of its selectivity for various cations. nih.govnih.gov These simulations can calculate important parameters like the radial distribution functions, which describe the probability of finding a guest ion at a certain distance from the crown ether's oxygen atoms, and the potential of mean force, which outlines the energy landscape of the binding process.
The selectivity of a crown ether is a delicate balance between the intrinsic binding affinity of the host for the guest in the gas phase and the effects of the solvent environment. nih.gov Computational models, particularly those incorporating a continuum solvation model like the Conductor-like Screening Model (COSMO), can effectively capture the influence of the solvent on the binding selectivity. nih.govnih.gov For example, while gas-phase calculations might predict a different order of cation affinity, the inclusion of solvation energies often aligns the theoretical predictions with experimental observations in solution. nih.gov The solvation energy of the complex plays a key role in determining the relative stability of different cation complexes and, consequently, the selectivity of the crown ether.
The combination of MD and DFT simulations provides a comprehensive understanding of the host-guest recognition and selectivity of 4,4'(5')-Di-T-Butyldicyclohexano-18-crown-6. MD simulations can explore the vast conformational space and identify the most stable binding poses, which can then be used as starting points for more accurate DFT calculations of the binding energetics. This synergistic approach allows researchers to predict and rationalize the selective binding behavior of this important macrocycle, guiding the design of new crown ethers with tailored selectivities for specific applications.
| Computational Method | Key Information Provided | Example of Application for Crown Ethers |
| Molecular Dynamics (MD) | Dynamic behavior of the complex, conformational changes, potential of mean force, radial distribution functions. | Simulating the binding pathway of a cation into the crown ether cavity and observing the flexibility of the macrocyclic ring. |
| Density Functional Theory (DFT) | Binding energies, bond dissociation free energies, electronic structure of the complex, charge transfer analysis. | Calculating the binding affinity of the crown ether for a series of alkali metal cations to predict selectivity. |
| Continuum Solvation Models (e.g., COSMO) | Solvation free energies, effect of the solvent on binding selectivity. | Investigating how the selectivity of the crown ether for Sr²⁺ changes in different organic solvents. |
| Parameter | Description | Significance in Host-Guest Selectivity |
| Binding Energy | The energy released upon the formation of the host-guest complex. A more negative value indicates stronger binding. | A larger negative binding energy for one cation over another signifies preferential binding and selectivity. |
| Gibbs Free Energy of Complexation (ΔG) | The overall energy change of the complexation reaction, including enthalpy and entropy contributions. | A more negative ΔG indicates a more spontaneous and favorable complexation, thus higher selectivity. |
| Coordination Number | The number of donor atoms (oxygens in the crown ether) that are directly interacting with the guest cation. | Provides insight into the "fit" of the cation within the crown ether cavity and the geometry of the complex. |
| Host-Guest Interatomic Distances | The distances between the guest cation and the oxygen atoms of the crown ether. | Shorter distances generally indicate stronger electrostatic interactions and a more stable complex. |
Emerging Research Directions and Future Perspectives
Rational Design of Next-Generation Derivatives with Enhanced or Tuned Selectivity
The development of new DTBDCH18C6 derivatives is a key area of research, aimed at fine-tuning the molecule's selectivity and extraction efficiency for specific cations. The parent compound, dicyclohexano-18-crown-6 (B99776) (DCH18C6), exists as several stereoisomers, with the cis-syn-cis and cis-anti-cis isomers known to have different metal-complexing properties. researchgate.net This inherent structural diversity provides a foundation for rational design.
Researchers are exploring the synthesis of novel derivatives by introducing various functional groups to the dicyclohexano rings. While the number of DCH18C6 derivatives is currently limited, efforts are underway to create starting structures that allow for diverse functionalization. semanticscholar.org For instance, the synthesis of dicyclohexeno-18-crown-6 isomers provides a platform for further chemical modification. semanticscholar.org The goal is to create derivatives with pre-organized cavity structures that are sterically and electronically optimized for target cations. The bulky tert-butyl groups on DTBDCH18C6, for example, enhance its hydrophobicity and are crucial for its exceptional selectivity for Strontium (Sr²⁺) in acidic conditions. Future designs may incorporate other functionalities to further enhance these interactions or to target different metal ions.
Computational modeling and molecular dynamics simulations are becoming increasingly important in this field. These tools allow researchers to predict the binding energies and conformational changes of new derivatives with various cations, such as lanthanides and actinides, thereby guiding synthetic efforts toward the most promising candidates. nih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of next-generation crown ethers with unparalleled selectivity.
Table 1: Comparison of Selectivity for 18-Crown-6 (B118740) Derivatives
| Compound | Key Structural Features | Primary Cation Selectivity | Notes |
| 18-Crown-6 | Highly flexible macrocycle | Diverse cations, lower selectivity | Accommodates various cations due to its flexibility. |
| Dibenzo-18-crown-6 (B77160) (DB18C6) | Planar, electron-rich aromatic rings | K⁺ and Na⁺ | Stronger cation-π interactions favor these ions. |
| Dicyclohexano-18-crown-6 (DCH18C6) | Cyclohexano rings, less flexible than 18-crown-6 | Effective for alkali metals like K⁺ and Cs⁺ in neutral conditions. | Stereoisomers exhibit different complexing behaviors. researchgate.net |
| 4,4'(5')-Di-tert-butyldicyclohexano-18-crown-6 (DTBDCH18C6) | Hydrophobic tert-butyl groups on cyclohexano rings | Sr²⁺ in nitric acid | Exhibits exceptional selectivity for Sr²⁺ in acidic media. |
Integration into Miniaturized Analytical Devices and Sensor Development
The high selectivity of DTBDCH18C6 and its parent compound, DCH18C6, makes them ideal candidates for incorporation into chemical sensors and miniaturized analytical systems. rsc.org These devices are crucial for real-time monitoring in environmental analysis, industrial process control, and nuclear waste management. rsc.org
A significant area of development is in ion-selective electrodes (ISEs). An ISE based on DCH18C6 has been successfully developed for the detection of Lanthanum (La³⁺) ions. nih.gov This sensor, composed of DCH18C6 as the neutral carrier within a PVC membrane, demonstrated a linear response across a wide concentration range with good selectivity over other interfering cations. nih.gov The response time was less than 30 seconds, and the sensor remained stable for at least five months. nih.gov
Future research is aimed at integrating these crown ethers into microfluidic "lab-on-a-chip" systems. Such miniaturized devices offer several advantages, including reduced sample and reagent consumption, faster analysis times, and portability for on-site measurements. The development of composite supramolecular hydrogels functionalized with 18-crown-6 ether for real-time potassium ion monitoring using a quartz crystal microbalance demonstrates the potential of these materials in advanced sensor applications. science.gov By immobilizing DTBDCH18C6 onto solid supports or within polymer matrices, it is possible to create highly selective and reusable sensor surfaces for continuous monitoring of target ions like Sr²⁺.
Table 2: Performance of a Dicyclohexano-18-crown-6 based Ion-Selective Electrode for La(III)
| Parameter | Performance Characteristic |
| Carrier | Dicyclohexano-18-crown-6 (6%) |
| Matrix | PVC (33%) and o-nitrophenyl octyl ether (61%) |
| Linear Range | 10⁻⁶ to 10⁻¹ M |
| Slope | 19 mV per decade (Nernstian) |
| Detection Limit | 5 x 10⁻⁷ M |
| Response Time | < 30 seconds |
| Usable pH Range | 4 - 9 |
| Lifetime | At least 5 months |
| Data sourced from a study on a La(III) ion-selective electrode. nih.gov |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Application
Traditional synthesis routes for crown ethers often involve multiple steps and the use of hazardous reagents. orgsyn.org Consequently, a growing research focus is on developing more sustainable and environmentally friendly methods for the synthesis and application of DTBDCH18C6.
Green chemistry principles are being applied to improve the synthesis of the precursor, DCH18C6. This involves the catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6). rsc.org Research has shown that stereoselective reduction of DB18C6 can be achieved under mild conditions—room temperature and atmospheric hydrogen pressure—by using rhodium salts and phase-transfer agents. researchgate.net This approach avoids the high pressures and temperatures typically required, leading to significant energy savings and a safer process. Furthermore, novel methods for the synthesis of the intermediate 4,4′-[Di-t-butyldibenzo]-18-crown-6 have been developed that result in improved yields. rsc.org
In applications, the focus is on reducing solvent waste and improving the recyclability of the crown ether. The use of DTBDCH18C6 in supported liquid membranes (SLMs) or as part of solid-phase extraction materials minimizes the loss of the expensive extractant into the aqueous phase and allows for easier regeneration and reuse, aligning with the principles of a circular economy. researchgate.net
Advanced Materials Engineering for Improved Separation Performance and Recyclability
To overcome the limitations of liquid-liquid extraction, researchers are engineering advanced materials that incorporate DTBDCH18C6 for enhanced separation performance and recyclability. These materials aim to immobilize the crown ether, thereby preventing its leaching and simplifying the separation process.
One promising approach is the development of porous crown-based resins. A recent study detailed the synthesis of a resin incorporating DTBDCH18C6 that demonstrated the efficient capture of radioactive ⁹⁰Sr from highly acidic wastewater. sigmaaldrich.com This material is particularly valuable for nuclear waste management. sigmaaldrich.com
Another area of innovation is extraction chromatography, where a solution of DTBDCH18C6 in a suitable solvent is sorbed onto an inert solid support. ottokemi.comgmchemic.com This creates a stationary phase that can selectively retain strontium from a mobile phase, typically nitric acid. ottokemi.com This technique offers high separation factors and can be readily automated.
Supported liquid membranes (SLMs) containing DTBDCH18C6 as the carrier have also been investigated for the selective transport of Sr²⁺. researchgate.net These systems consist of a porous support impregnated with an organic solution of the crown ether, separating the feed and strip solutions. SLMs can achieve high selectivity and enrichment factors but may face challenges with long-term stability. Future work in materials engineering will likely focus on developing more robust polymer inclusion membranes (PIMs) and other composite materials that offer both the high selectivity of DTBDCH18C6 and the durability required for industrial applications.
Q & A
Q. What are the optimal synthetic routes for 4,4'(5')-Di-T-Butyldicyclo-hexano-18-Crown-6, and how can purity be ensured?
The synthesis typically involves cross-coupling reactions of iodinated precursors with alkynes (e.g., trimethylsilylacetylene) followed by alkali treatment to remove protecting groups . Purification requires column chromatography or recrystallization in non-polar solvents (e.g., toluene), with purity verified via GC (>98% purity thresholds) . Challenges include controlling isomer ratios (e.g., cis/trans configurations) during cyclization.
Q. What handling and storage protocols are critical for maintaining the compound’s stability?
The compound is hygroscopic and must be stored under dry inert gas (e.g., argon) at ambient temperatures. Avoid exposure to strong acids, oxidizers, and moisture to prevent decomposition . Use desiccators for long-term storage and monitor for discoloration, which indicates degradation.
Q. How can researchers characterize the physical properties (e.g., melting point, solubility) of this crown ether?
Melting points (46–53°C) are determined via differential scanning calorimetry (DSC), while solubility profiles are assessed in solvents like toluene (>100 g/L) and water (13 g/L at 26°C) using gravimetric methods . Discrepancies in reported values (e.g., 47–50°C vs. 46–53°C) arise from isomer mixtures; HPLC or NMR can resolve structural variations .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies proton environments and macrocyclic conformation. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms ether linkages (C-O-C stretching at ~1100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (372.50 g/mol) .
Advanced Research Questions
Q. How can the cavity size of this compound be modified to enhance selectivity for specific metal ions?
Substituent engineering (e.g., adjusting t-butyl groups) alters cavity dimensions and electron density. Computational modeling (DFT) predicts binding affinities, while X-ray crystallography of metal complexes (e.g., Rb⁺ or Sr²⁺) reveals steric and electronic interactions . For example, tert-butyl groups enhance steric hindrance, favoring larger ions like K⁺ over Na⁺ .
Q. What role does this crown ether play in nuclear waste treatment, particularly in strontium extraction?
In the SREX process, 0.20M solutions in 1-octanol extract Sr²⁺ from ≥1 M HNO₃ streams with >99% efficiency. Strontium is stripped using dilute HNO₃ (<0.05 M). Competing ions (Ba²⁺, TcO₄⁻) require additional separation steps, and solvent stability is maintained under ≤50 Wh/L γ-radiation .
Q. How can X-ray crystallography elucidate host-guest interactions in metal-crown ether complexes?
Single-crystal X-ray diffraction resolves coordination geometry and bond lengths. For example, [Rb(Dibenzo-18-crown-6)(C₁₁H₉N₂)] exhibits a monoclinic lattice (P21/n) with Rb-O distances of ~2.8–3.0 Å, confirming cavity fit . Such data guide modifications to improve ion selectivity.
Q. What factors influence the compound’s stability under extreme conditions (e.g., radiation, heat)?
Thermal stability tests (TGA/DSC) show decomposition >110°C, with no hazardous byproducts . Gamma radiation exposure (up to 50 Wh/L) does not degrade extraction performance, making it suitable for radioactive environments .
Q. How can contradictory data on extraction efficiency across studies be resolved?
Variability arises from solvent polarity, acid concentration, and isomer ratios. Systematic studies using DOE (Design of Experiments) can optimize parameters like HNO₃ molarity (1–3 M) and crown ether concentration (0.1–0.3 M) . Reproducibility requires strict control of isomer composition (e.g., cis vs. trans) .
Q. What synthetic challenges arise in creating polyacetylenic derivatives, and how are they addressed?
Cross-coupling reactions with tetra-iodides require palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions to prevent alkyne polymerization. Post-synthetic aminoalkylation (Mannich reaction) introduces functional groups but demands anhydrous conditions to avoid hydrolysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
